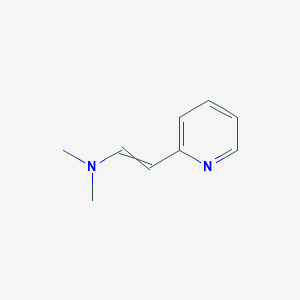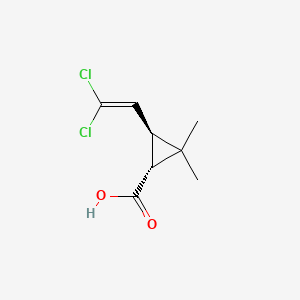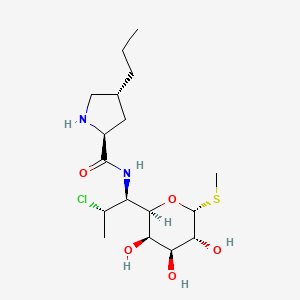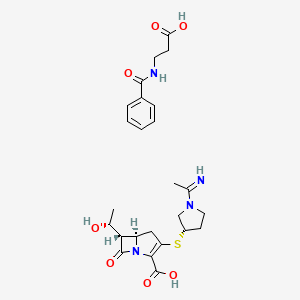
TNPA HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TNPA Hydrochloride, also known as tris(p-nitrophenyl)amine hydrochloride, is a chemical compound with significant applications in various fields. It is a derivative of tris(p-nitrophenyl)amine, which is known for its unique structural properties and reactivity. TNPA Hydrochloride is commonly used in organic synthesis and as an intermediate in the production of other chemical compounds.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of TNPA Hydrochloride involves the reaction of tris(p-nitrophenyl)amine with hydrochloric acid. The process typically includes the following steps:
- Dissolution of tris(p-nitrophenyl)amine in a suitable solvent such as ethanol or methanol.
- Addition of hydrochloric acid to the solution under controlled temperature and stirring conditions.
- Precipitation of TNPA Hydrochloride as a solid product, which is then filtered and dried.
Industrial Production Methods: In industrial settings, the production of TNPA Hydrochloride may involve more advanced techniques to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction parameters, and purification methods such as recrystallization or chromatography.
化学反应分析
Types of Reactions: TNPA Hydrochloride undergoes various chemical reactions, including:
Reduction: TNPA Hydrochloride can be reduced to tris(p-aminophenyl)amine using reducing agents such as sodium borohydride (NaBH4) or hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups in TNPA Hydrochloride can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: TNPA Hydrochloride can be oxidized to form different oxidation products, depending on the oxidizing agent used.
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH4) in ethanol or methanol, hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Reduction: Tris(p-aminophenyl)amine.
Substitution: Various substituted derivatives of tris(p-nitrophenyl)amine.
Oxidation: Oxidized derivatives of TNPA Hydrochloride.
科学研究应用
TNPA Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of TNPA Hydrochloride involves its interaction with specific molecular targets and pathways. For example, in reduction reactions, TNPA Hydrochloride acts as an electron acceptor, facilitating the transfer of electrons from the reducing agent to the nitro groups. This results in the formation of the corresponding amine derivatives. The exact molecular targets and pathways may vary depending on the specific application and reaction conditions.
相似化合物的比较
Tris(p-aminophenyl)amine: A reduced form of TNPA Hydrochloride with similar structural properties but different reactivity.
Tris(p-nitrophenyl)methane: Another compound with three nitrophenyl groups attached to a central carbon atom, used in similar applications.
Uniqueness: TNPA Hydrochloride is unique due to its specific structural arrangement and the presence of three nitro groups, which confer distinct reactivity and chemical properties. This makes it a valuable compound in various chemical and industrial processes.
属性
CAS 编号 |
1114452-57-1 |
|---|---|
分子式 |
C19H21NO3 . HCl |
分子量 |
347.84 |
纯度 |
>98% |
同义词 |
2,10,11-Trihydroxy-N-propylnoraporphine hydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









